4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-18-9-5-3-7-14(18)16-12-17(13-6-2-4-8-15(13)21)23(22-16)19(24)10-11-20(25)26/h2-9,17H,10-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVQWRZBZUOBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (commonly referred to as DQP-1105) has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
DQP-1105 is characterized by a complex structure that includes a pyrazole ring and a butanoic acid moiety. Its molecular formula is with a molecular weight of approximately 348.79 g/mol. The compound's structure can be depicted as follows:
| Component | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 348.79 g/mol |
DQP-1105 acts primarily as a noncompetitive antagonist of NMDA receptors, specifically targeting the GluN2C and GluN2D subunits. This selectivity is crucial for its potential therapeutic effects in various neurological conditions. The compound inhibits receptor activity without altering the stability of the open pore conformation, suggesting it may prevent receptor activation through a distinct mechanism compared to traditional antagonists .
Antimicrobial Activity
Research has indicated that DQP-1105 exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects on other strains. This suggests a potential application in treating bacterial infections .
Anticancer Potential
DQP-1105 has been explored for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could make it beneficial for conditions such as arthritis or other inflammatory diseases .
Case Studies
- Study on NMDA Receptor Inhibition : A detailed investigation into the inhibition of NMDA receptors by DQP-1105 revealed significant selectivity for GluN2C and GluN2D subunits over others, with implications for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various compounds, DQP-1105 was found to have IC50 values indicating potent activity against specific bacterial strains, supporting its use as a lead compound for developing new antibiotics .
- Cancer Cell Line Studies : In vitro assays showed that DQP-1105 effectively reduced viability in cancer cell lines through apoptosis induction mechanisms, highlighting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
